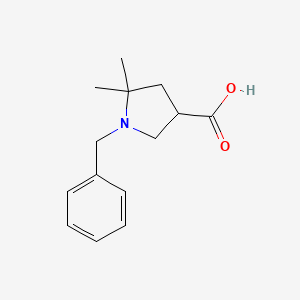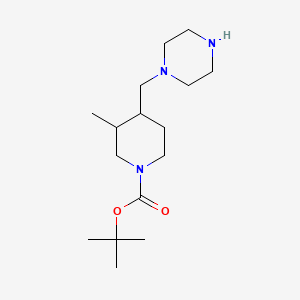
Tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperazine moiety, which is commonly found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine ring.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine is reacted with an appropriate electrophile, such as an alkyl halide, to form the desired product.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive amine groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can act as a nucleophile to replace leaving groups on other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a different substitution pattern on the piperidine ring.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring but with different functional groups.
Uniqueness
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
特性
分子式 |
C16H31N3O2 |
|---|---|
分子量 |
297.44 g/mol |
IUPAC名 |
tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-13-11-19(15(20)21-16(2,3)4)8-5-14(13)12-18-9-6-17-7-10-18/h13-14,17H,5-12H2,1-4H3 |
InChIキー |
BIJCWBYCTPSZSL-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCC1CN2CCNCC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
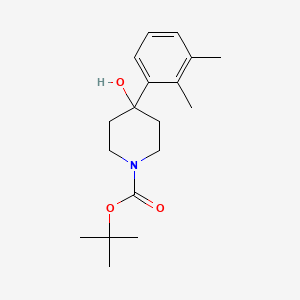
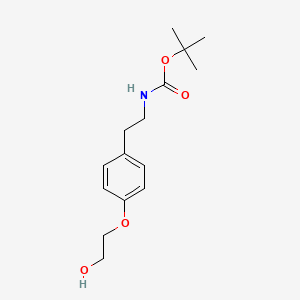
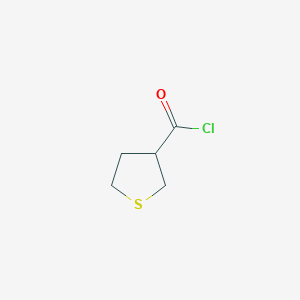
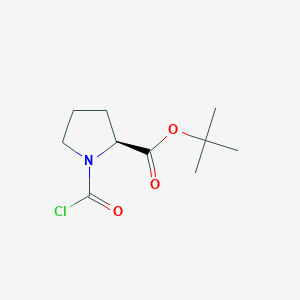
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
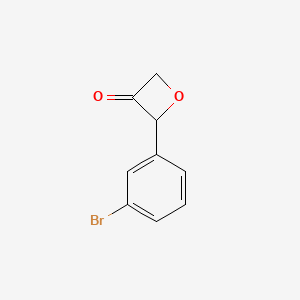
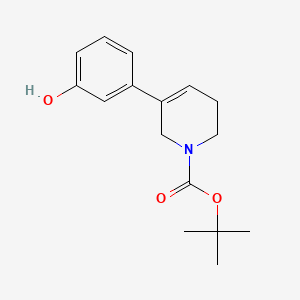
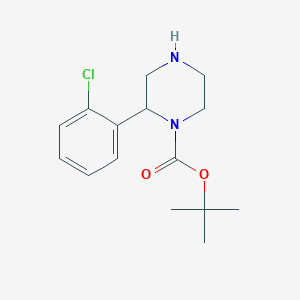
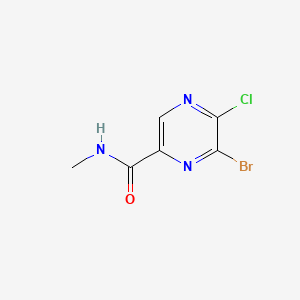
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
